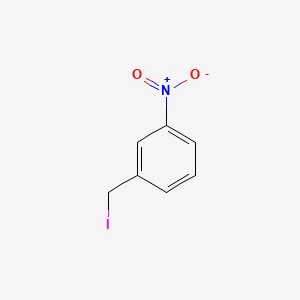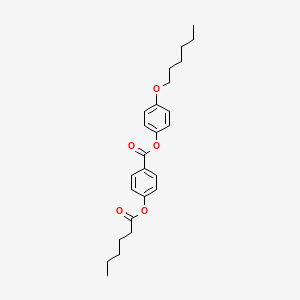
For-Met-Leu-Phe-Lys-OH.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-Met-Leu-Phe-Lys acetate salt is a synthetic peptide with the empirical formula C27H43N5O6S and a molecular weight of 565.73 g/mol . This compound is known for its role as a potent and selective agonist of formyl peptide receptors (FPRs), which are involved in various cellular processes, including chemotaxis and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-Lys acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of N-Formyl-Met-Leu-Phe-Lys acetate salt follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe-Lys acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to achieve specific substitutions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
Scientific Research Applications
N-Formyl-Met-Leu-Phe-Lys acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Acts as a chemoattractant in studies of immune cell migration and signaling.
Medicine: Investigated for its potential therapeutic effects in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
N-Formyl-Met-Leu-Phe-Lys acetate salt exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates intracellular signaling pathways, leading to cellular polarization, chemotaxis, and the release of proteolytic enzymes. The primary molecular targets are FPR1 and FPR2, with varying affinities .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe (fMLP): A shorter peptide with similar chemotactic properties.
N-Formyl-Met-Leu-Phe-Lys (fMLFK): Another variant with an additional lysine residue
Uniqueness
N-Formyl-Met-Leu-Phe-Lys acetate salt is unique due to its specific sequence and the presence of the acetate salt form, which enhances its solubility and stability. Its selective agonism of FPRs makes it a valuable tool in studying immune cell behavior and developing therapeutic agents .
Properties
Molecular Formula |
C29H47N5O8S |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H43N5O6S.C2H4O2/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28;1-2(3)4/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38);1H3,(H,3,4)/t20-,21-,22-,23-;/m0./s1 |
InChI Key |
PJCCSAMYTSYCPZ-JSEXCYGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)


![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)



![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

